N-[1-(dipentylamino)propan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring and a dipentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then functionalized with an ethyl group at the 1-position.
The next step involves the introduction of the dipentylamino group. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with a suitable dipentylamine under basic conditions. The final step is the formation of the carboxamide group, which can be accomplished by reacting the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxamide
- N-[2-(Diethylamino)ethyl]-1H-pyrazole-4-carboxamide
- N-[2-(Dipropylamino)ethyl]-1H-pyrazole-4-carboxamide
Uniqueness
N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific dipentylamino group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H36N4O |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-[1-(dipentylamino)propan-2-yl]-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H36N4O/c1-5-8-10-12-22(13-11-9-6-2)15-17(4)21-19(24)18-14-20-23(7-3)16-18/h14,16-17H,5-13,15H2,1-4H3,(H,21,24) |
InChI Key |
PLHWMIMXHHHQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC(C)NC(=O)C1=CN(N=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.